molecular formula C10H18O2 B11824755 2-(1-Methylcyclohexyl)-1,3-dioxolane

2-(1-Methylcyclohexyl)-1,3-dioxolane

Cat. No.: B11824755
M. Wt: 170.25 g/mol
InChI Key: PYSMHVLEENESRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Methylcyclohexyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic acetals, which are commonly used as protecting groups for carbonyl compounds in organic synthesis. The presence of a 1-methylcyclohexyl group in this compound adds to its unique structural and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methylcyclohexyl)-1,3-dioxolane typically involves the reaction of 1-methylcyclohexanol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which then undergoes cyclization to form the dioxolane ring. Common acid catalysts used in this reaction include sulfuric acid and p-toluenesulfonic acid.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methylcyclohexyl)-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the dioxolane ring back to the original alcohol and ethylene glycol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dioxolane ring can be opened and replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: The major products are carbonyl compounds such as ketones and aldehydes.

    Reduction: The major products are the original alcohol (1-methylcyclohexanol) and ethylene glycol.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

2-(1-Methylcyclohexyl)-1,3-dioxolane has several applications in scientific research:

    Chemistry: It is used as a protecting group for carbonyl compounds in organic synthesis, allowing for selective reactions to occur without interference from the carbonyl group.

    Biology: The compound can be used in the synthesis of biologically active molecules, serving as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Medicine: It is involved in the development of drug candidates, particularly in the design of prodrugs that can be activated in vivo.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-(1-Methylcyclohexyl)-1,3-dioxolane involves its ability to act as a protecting group for carbonyl compounds. The dioxolane ring formation prevents the carbonyl group from participating in unwanted side reactions. The compound can be selectively deprotected under acidic or basic conditions, releasing the original carbonyl compound for further reactions. The molecular targets and pathways involved depend on the specific application and the nature of the carbonyl compound being protected.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dioxolane: A simpler dioxolane without the 1-methylcyclohexyl group.

    2-(1-Methylcyclohexyl)-1,3-dioxane: A similar compound with a six-membered dioxane ring instead of a five-membered dioxolane ring.

    1,3-Dioxane: Another cyclic acetal with a six-membered ring.

Uniqueness

2-(1-Methylcyclohexyl)-1,3-dioxolane is unique due to the presence of the 1-methylcyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and selectivity in various chemical reactions, making it a valuable intermediate in organic synthesis and industrial applications.

Properties

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

2-(1-methylcyclohexyl)-1,3-dioxolane

InChI

InChI=1S/C10H18O2/c1-10(5-3-2-4-6-10)9-11-7-8-12-9/h9H,2-8H2,1H3

InChI Key

PYSMHVLEENESRP-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC1)C2OCCO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.